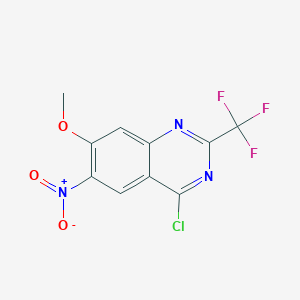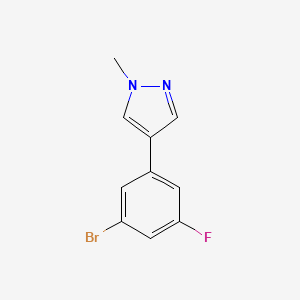
3-(Hydroxymethyl)-1,5-dimethylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxymethyl)-1,5-dimethylpyridin-2(1H)-one is a chemical compound with a pyridine ring substituted with hydroxymethyl and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-1,5-dimethylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylpyridine with formaldehyde and a suitable oxidizing agent to introduce the hydroxymethyl group. The reaction conditions typically include a solvent such as methanol or ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of flow microreactors allows for better control over reaction parameters, leading to a more efficient and sustainable production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hydroxymethyl)-1,5-dimethylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to convert the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(Formyl)-1,5-dimethylpyridin-2(1H)-one or 3-(Carboxyl)-1,5-dimethylpyridin-2(1H)-one.
Reduction: 3-(Methyl)-1,5-dimethylpyridin-2(1H)-one.
Substitution: Various substituted pyridin-2(1H)-one derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Hydroxymethyl)-1,5-dimethylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(Hydroxymethyl)-1,5-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets. The hydroxymethyl group allows the compound to form hydrogen bonds with biological molecules, potentially affecting their function. The pyridine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Hydroxymethyl)pyridine: Lacks the dimethyl groups, resulting in different chemical properties and reactivity.
1,5-Dimethylpyridin-2(1H)-one: Lacks the hydroxymethyl group, affecting its ability to form hydrogen bonds and interact with biological targets.
Hydroxymethylfurfural: Contains a furan ring instead of a pyridine ring, leading to different chemical behavior and applications.
Uniqueness
3-(Hydroxymethyl)-1,5-dimethylpyridin-2(1H)-one is unique due to the combination of the hydroxymethyl and dimethyl groups on the pyridine ring. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H11NO2 |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
3-(hydroxymethyl)-1,5-dimethylpyridin-2-one |
InChI |
InChI=1S/C8H11NO2/c1-6-3-7(5-10)8(11)9(2)4-6/h3-4,10H,5H2,1-2H3 |
InChI-Schlüssel |
VVYFTXNWULOYNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)C(=C1)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


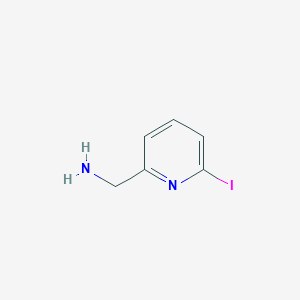
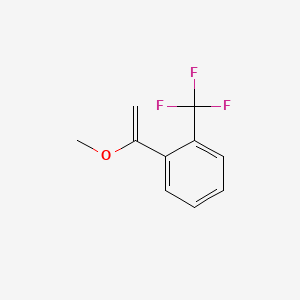
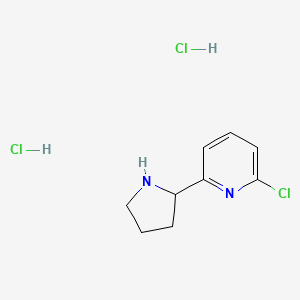

![3-Fluoro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13658464.png)
![5-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13658468.png)
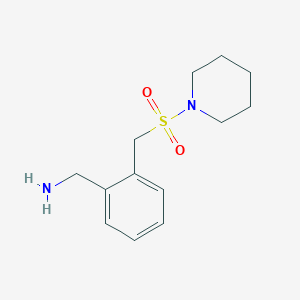
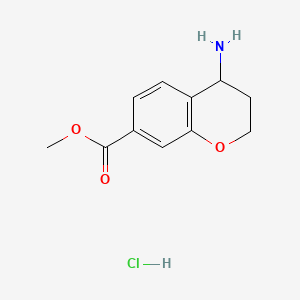
![4,6-Dichloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13658489.png)
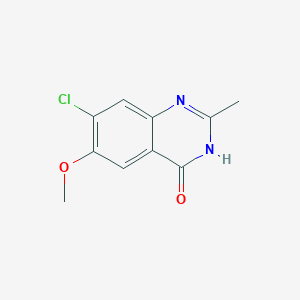

![methyl N-[[4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate](/img/structure/B13658501.png)
